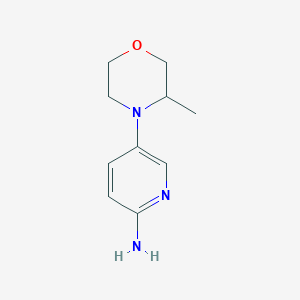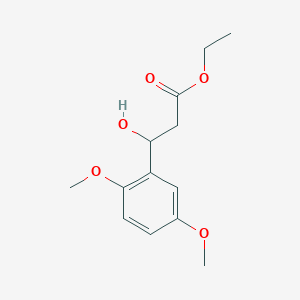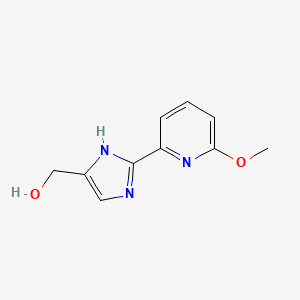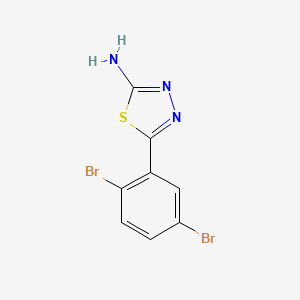
5-(3-Methylmorpholino)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine is a chemical compound with the molecular formula C10H15N3O It is a derivative of pyridine and morpholine, featuring a pyridine ring substituted with a morpholine ring at the 4-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution with Morpholine: The morpholine ring is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the pyridine derivative with morpholine under basic conditions.
Introduction of the Amine Group: The amine group is introduced through a reductive amination reaction, where the pyridine derivative is reacted with an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of 5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Morpholine, sodium hydroxide, dimethylformamide.
Major Products Formed
Oxidation: N-oxides of 5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Derivatives with different substituents replacing the morpholine ring.
Scientific Research Applications
5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-methyl-5-(morpholin-4-yl)pyridin-2-amine: A closely related compound with similar structural features.
5-(morpholin-4-yl)pyridin-2-amine: Lacks the methyl group at the 3-position, resulting in different chemical properties.
3-methyl-5-(piperidin-4-yl)pyridin-2-amine: Substitutes the morpholine ring with a piperidine ring, altering its reactivity and applications.
Uniqueness
5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine is unique due to the presence of both the morpholine ring and the amine group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
5-(3-methylmorpholin-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H15N3O/c1-8-7-14-5-4-13(8)9-2-3-10(11)12-6-9/h2-3,6,8H,4-5,7H2,1H3,(H2,11,12) |
InChI Key |
IQUGNNDVJSMDAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCN1C2=CN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B13689979.png)




![Ethyl (4R,5R)-4,5-Dimethyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-4,5-dihydrofuran-2-carboxylate](/img/structure/B13690001.png)

![3-[[4-(5-Pyrimidinyl)phenyl]amino]benzoic Acid](/img/structure/B13690019.png)


![8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13690031.png)

![3-Acetyl-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13690052.png)
![Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13690053.png)
